molecular formula C23H29N3O6S2 B2570368 methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-95-0

methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2570368
M. Wt: 507.62
InChI Key: FCYQWOISJHDBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H29N3O6S2 and its molecular weight is 507.62. The purity is usually 95%.
BenchChem offers high-quality methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to the one you're interested in have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives and their in vitro screening for antimicrobial properties represent a direct application in the development of new antimicrobial agents. These compounds demonstrate how modifications in the pyridine and thieno[2,3-c]pyridine frameworks can be tailored for biological activity, highlighting the potential of your compound in similar applications (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Pharmaceutical Development

Research into structurally similar compounds has also focused on pharmaceutical development. For instance, the synthesis of N-10-methyl-4-thiofolic acid and related compounds as potential inhibitors of tetrahydrofolate's cofactor forms illustrates the pursuit of novel therapeutic agents targeting specific biochemical pathways. This underscores the importance of chemical modifications for enhancing biological efficacy and specificity, suggesting potential pharmaceutical applications for your compound (Elliott, Temple, Frye, & Montgomery, 1975).

properties

IUPAC Name

methyl 6-acetyl-2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S2/c1-5-6-12-25(3)34(30,31)17-9-7-16(8-10-17)21(28)24-22-20(23(29)32-4)18-11-13-26(15(2)27)14-19(18)33-22/h7-10H,5-6,11-14H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYQWOISJHDBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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